Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30N2O3 . It has an average mass of 298.421 Da and a mono-isotopic mass of 298.225647 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a predicted boiling point of 492.8±35.0 °C and a predicted density of 1.14±0.1 g/cm3 . It should be stored in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Intermediates
- This compound serves as a crucial intermediate in synthesizing a range of biologically active compounds, including those with potential anticancer properties. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an essential intermediate for small molecule anticancer drugs, underscoring the importance of such intermediates in drug development processes (Zhang et al., 2018).
Molecular Synthesis Techniques
- Research has detailed synthetic methodologies for generating compounds similar to or including tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate. These methodologies offer insights into the compound's versatility and utility in synthesizing complex molecules. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the compound's role in the pharmaceutical industry (Wang et al., 2015).
Structural and Chemical Studies
- Several studies have focused on the structural analysis and characterization of related compounds, offering valuable data for further pharmaceutical research and development. The crystal structure analysis of similar compounds provides a foundation for understanding the molecular configurations essential for biological activity and could guide the design of new therapeutic agents (Gumireddy et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-[methyl(oxan-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-9-5-13(6-10-18)17(4)14-7-11-20-12-8-14/h13-14H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJIRQBIKCZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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